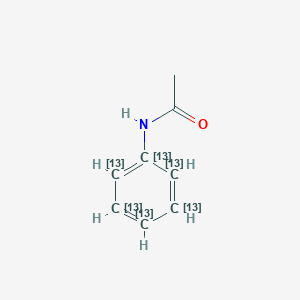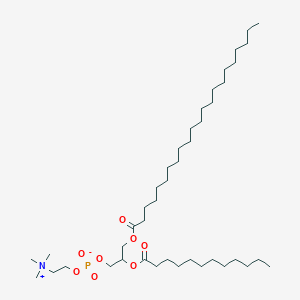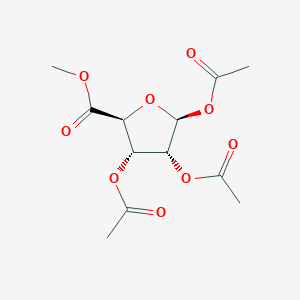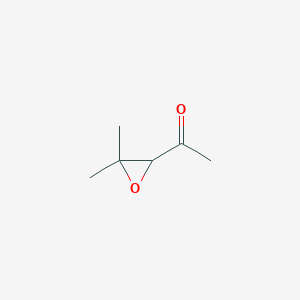
Acetanilide-13C6
Übersicht
Beschreibung
Acetanilide-13C6 is an organic compound belonging to the class of anilides, which are derivatives of aniline. It is a white crystalline solid with a melting point of 117-118°C and a molecular weight of 163.21 g/mol. This compound is widely used as a reagent in organic synthesis and has been applied in various scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Thermochemical Properties and Phase Transitions
Acetanilides, including isotopically labeled variants like Acetanilide-13C6, are used in thermochemical studies to understand vapor pressures, phase transitions, and enthalpies of formation. For example, Nagrimanov et al. (2018) conducted an experimental and theoretical study focusing on analgesics, including acetanilides, to collect thermochemical data like vapor pressures and enthalpies of formation. This research aids in understanding the thermochemical behaviors of these compounds, essential for their application in pharmaceuticals and materials science (Nagrimanov et al., 2018).
Chemoproteomic Profiling
In the realm of toxicology and pharmacology, chemoproteomic platforms utilize acetanilides to map proteome-wide cysteine reactivity, as shown by Counihan et al. (2017). Their study on acetochlor, a widely used acetanilide herbicide, revealed its interaction with protein targets in vivo, affecting mitochondrial and peroxisomal fatty acid oxidation. Such insights are crucial for understanding the molecular mechanisms of toxicity associated with acetanilide compounds (Counihan et al., 2017).
Molecular Interactions with Organic Matter
Jayasundera et al. (2003) investigated the interactions of acetanilide pesticides with organic matter using NMR spectroscopy. This study provides valuable information on how acetanilides interact with different types of organic matter, which is essential for understanding their environmental behavior and fate (Jayasundera et al., 2003).
Metabolism and Biodegradation Studies
Research on the metabolism and biodegradation of acetanilides, including labeled compounds like this compound, provides insights into their environmental persistence and transformation. Studies like that by Scarfe et al. (2002) on the urinary metabolites of bromoaniline derivatives help understand the metabolic pathways and potential environmental impact of acetanilides (Scarfe et al., 2002).
Synthesis and Chemical Transformations
Acetanilide derivatives, including those labeled with isotopes, are pivotal in synthetic chemistry for producing various pharmacologically active compounds. Research by Manikandan and Jeganmohan (2014) on the hydroarylation of anilides with alkynes demonstrates the utility of acetanilides in synthesizing ortho-alkenylated anilines, important intermediates in organic synthesis (Manikandan & Jeganmohan, 2014).
Wirkmechanismus
Target of Action
Acetanilide-13C6, also known as N-(Phenyl-13C6)acetamide , is a derivative of acetanilide . The primary target of acetanilide is the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins . Prostaglandins play a key role in the body’s inflammatory response.
Mode of Action
This compound, like its parent compound acetanilide, inhibits the COX enzyme, thereby reducing the production of prostaglandins . This results in a decrease in the symptoms associated with inflammation such as pain and fever .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway. By inhibiting the COX enzyme, it prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes . These molecules are responsible for producing inflammation, pain, and fever responses in the body .
Pharmacokinetics
The pharmacokinetics of this compound would be expected to be similar to that of acetanilide. Acetanilide is well absorbed in the gastrointestinal tract and undergoes first-pass metabolism in the liver . It is primarily metabolized by the liver into paracetamol, which is then further metabolized and excreted in the urine . The presence of the 13C6 label in this compound could potentially be used to track its metabolism and excretion .
Result of Action
The inhibition of prostaglandin synthesis by this compound results in an analgesic (pain-relieving) and antipyretic (fever-reducing) effect . It should be noted that the use of acetanilide and its derivatives has been associated with methemoglobinemia, a condition in which an abnormal amount of methemoglobin is produced .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, potentially leading to drug interactions . Additionally, factors such as the individual’s age, health status, and genetic makeup can influence how this compound is metabolized and excreted .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Acetanilide-13C6 plays a significant role in biochemical reactions. It interacts with several proteins and enzymes, particularly thiolase enzymes involved in mitochondrial and peroxisomal fatty acid oxidation . The nature of these interactions involves direct reaction with the catalytic cysteines of these enzymes .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by inhibiting fatty acid oxidation . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, leading to a diversion of fatty acids into other lipid pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity, particularly of thiolase enzymes, by directly reacting with their catalytic cysteines . This interaction leads to changes in gene expression and metabolic pathways .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid oxidation . It interacts with several enzymes in this pathway, leading to a disruption in metabolic flux and changes in metabolite levels .
Eigenschaften
IUPAC Name |
N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2+1,3+1,4+1,5+1,6+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERHIULMFGESH-OLGKHRKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480127 | |
| Record name | Acetanilide-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201741-03-9 | |
| Record name | Acetanilide-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 201741-03-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)






![4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid](/img/structure/B138717.png)



![(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B138731.png)